1,1,1-Tris(hydroxymethyl)ethane
Overview
Description
Trimethylolethane (TME) is an organic compound with the formula CH3C(CH2OH)3 . This colorless solid is a triol, containing three hydroxy functional groups . More specifically, it features three primary alcohol groups in a compact neopentyl structure .
Synthesis Analysis
TME is synthesized from n-propylaldehyde, an aqueous solution of formaldehyde, and an aqueous solution of sodium hydroxide through an aldol condensation reaction and Cannizzaro reaction . The optimum reaction conditions are: the condensation reaction temperature about 35 ℃, n (n-propylaldehyde) ∶n (formaldehyde) ∶n (sodium hydroxide)=1 ∶3.2 ∶1.05, the condensation reaction time 2 h; the Cannizzaro reaction temperature about 65 ℃, the conversion rate of TME 90% .
Molecular Structure Analysis
The Trimethylolethane molecule contains a total of 19 bond(s). There are 7 non-H bond(s), 3 rotatable bond(s), 3 hydroxyl group(s), and 3 primary alcohol(s) .
Chemical Reactions Analysis
Trimethylolethane is produced via a two-step process, starting with the condensation reaction of propionaldehyde with formaldehyde . The second step entails a Cannizzaro reaction .
Physical and Chemical Properties Analysis
Trimethylolethane has a molecular formula of C5H12O3, an average mass of 120.147 Da, and a monoisotopic mass of 120.078644 Da . It has a density of 1.22 g/mL .
Scientific Research Applications
Heat Capacity and Phase Transition
Trimethylolethane (TME) exhibits a first-order phase transition at 358.2 K, with significant enthalpy and entropy changes, highlighting its potential in thermal applications (Suenaga, Matsuo, & Suga, 1990).
Drag Reduction in Hydrate Slurries
TME, when used in hydrate slurries with surfactants, shows effective drag reduction, important for flow dynamics in various industrial processes (Suzuki, Tateishi, & Komoda, 2010).
Rheological Characteristics
The interaction of TME with surfactants in clathrate–hydrate slurries affects their rheological properties, crucial for understanding flow behaviors in industrial systems (Suzuki et al., 2006).
Biomedical Applications
TME derivatives, like terephthalilidene-bis(trimethylolethane), are used in developing acid-degradable polyurethanes for controlled drug delivery, showing potential in biomedical applications (Huang et al., 2015).
Refinement and Synthesis
Research focuses on refining and synthesizing TME using various methods and catalysts, which is essential for its application in different fields (Yuan, 2009), (Hu, 2009).
Electrocatalysts Promotion
TME-substituted polyoxovanadates are used to promote iridium-based electrocatalysts for efficient hydrogen and oxygen evolution, vital in energy-related applications (Wu et al., 2021).
Phase Change Material for Insulation
TME is explored as a phase change material for insulation, beneficial in energy conservation and thermal management systems (Wei et al., 2012).
Thermal Decomposition Characteristics
The thermal decomposition properties of TME derivatives, such as trimethylolethane trinitrate, are investigated, which is critical for understanding their behavior in energetic materials (Zhao, 1999).
Solid Base Catalysts in Synthesis
Solid base catalysts are applied in TME synthesis, contributing to advancements in clean technology and sustainable chemical production (Gao, 2009).
Clean Technology for Triol Production
Developing clean technologies for TME production emphasizes environmental sustainability in chemical manufacturing (Salmi et al., 1999).
Combustion Characteristics in Propellants
Numerical simulations study the combustion characteristics of propellants containing TME derivatives, which is crucial for safety and efficiency in propellant design (Z. Feng-qi, 2006).
Biodegradability Analysis
Gas chromatographic analysis of TME and similar compounds assesses biodegradability, important for environmental impact studies (Kaplan, Walsh, & Kaplan, 1982).
Sedimentation and Flow in Microcapsules
Studies on sedimentation and flow characteristics of TME in microcapsules provide insights into its applications in encapsulation and transport processes (Suzuki et al., 2019).
Safety and Hazards
Trimethylolethane is suspected of damaging fertility or the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
. . . .
Mode of Action
The mode of action of TME is primarily through its ability to form esters with other molecules . These esters are known for their resistance to heat, light, hydrolysis, and oxidation . This makes TME a valuable compound in various industrial applications.
Biochemical Pathways
Tme is produced via a two-step process, starting with the condensation reaction of propionaldehyde with formaldehyde . The second step entails a Cannizzaro reaction .
Result of Action
The primary result of TME’s action is the formation of esters that are resistant to heat, light, hydrolysis, and oxidation . This makes TME useful in the production of various industrial products, including alkyd and polyester resins, powder coating resins, synthetic lubricants based on polyol esters, stabilizers for plastics, plasticizers, and pigment coatings based on titanium dioxide .
Properties
IUPAC Name |
2-(hydroxymethyl)-2-methylpropane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJQHYBHAIHNGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026444 | |
Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID2026444 | |
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Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless or white solid; [HSDB] | |
Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |
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Record name | 1,1,1-Tris(hydroxymethyl)ethane | |
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Boiling Point |
283 °C, BP: 137 °C at 15 mm Hg | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acid, Soluble in water and ethanol, In water, 140 g per 100 g at 25 °C | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
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Density |
1.210 g/cu cm at 20 °C | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder or needles from alcohol, Colorless crystals | |
CAS No. |
77-85-0 | |
Record name | Trimethylolethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-85-0 | |
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Record name | 1,1,1-Tris(hydroxymethyl)ethane | |
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Record name | Trimethylolethane | |
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Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl- | |
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Record name | 2-(Hydroxymethyl)-2-methyl-1,3-propanediol | |
Source | EPA DSSTox | |
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Record name | Ethylidynetrimethanol | |
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Record name | TRIMETHYLOLETHANE | |
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Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
204 °C | |
Record name | 1,1,1-TRIS(HYDROXYMETHYL)ETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5217 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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